2-(2-methoxy-4-methylphenoxy)-1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one
Description
The exact mass of the compound this compound is 382.17533859 g/mol and the complexity rating of the compound is 530. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-(2-methoxy-4-methylphenoxy)-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3/c1-14-3-4-15(16(11-14)27-2)28-12-19(26)24-9-7-23(8-10-24)18-6-5-17-21-20-13-25(17)22-18/h3-6,11,13H,7-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVNWSIYVKLIEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)N2CCN(CC2)C3=NN4C=NN=C4C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-methoxy-4-methylphenoxy)-1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one , a complex organic molecule, has garnered attention in pharmacological research for its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound consists of a phenoxy group linked to a piperazine moiety and a triazole-pyridazine derivative. Its structural complexity suggests multiple points of interaction with biological targets.
Research indicates that compounds with similar structures often exhibit activity through various mechanisms:
- Enzyme Inhibition : Many triazole derivatives are known to inhibit specific enzymes, impacting metabolic pathways. For instance, they may act as inhibitors of cyclooxygenase (COX) enzymes or other relevant targets in inflammatory pathways.
- Receptor Modulation : The piperazine component may interact with neurotransmitter receptors, potentially influencing central nervous system activities.
Antimicrobial Activity
Several studies have indicated that triazole derivatives possess significant antimicrobial properties. For example:
- Antibacterial Effects : Compounds similar to the target molecule have shown broad-spectrum antibacterial activity against various strains, including resistant bacteria. The minimum inhibitory concentration (MIC) values often range from 15.62 µg/mL to 31.25 µg/mL for effective compounds in this class .
- Antifungal Properties : Triazoles are particularly noted for their antifungal activities, effectively inhibiting the growth of fungi at comparable MIC levels .
Antitumor Activity
The compound's potential as an antitumor agent has been explored through structure-activity relationship (SAR) studies:
- Cell Line Studies : In vitro studies have demonstrated that derivatives exhibit cytotoxic effects against various cancer cell lines such as Mia PaCa-2 and PANC-1. For instance, one derivative showed IC50 values in the low micromolar range against these cell lines .
Neuropharmacological Effects
The piperazine structure suggests potential neuropharmacological effects:
- Centrally Acting Analgesics : Some derivatives have been evaluated for their analgesic properties using models like the acetic acid-induced writhing test in mice. Results indicated significant pain relief compared to controls .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
